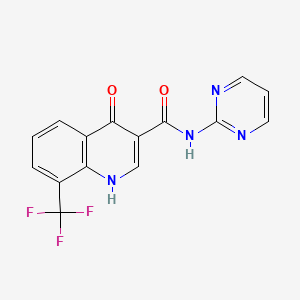
4-hydroxy-N-(pyrimidin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-N-(pyrimidin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a useful research compound. Its molecular formula is C15H9F3N4O2 and its molecular weight is 334.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Hydroxy-N-(pyrimidin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide (CAS Number: 114350-70-8) is a compound characterized by its unique molecular structure, which includes a quinoline core and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C15H9F3N4O2, with a molecular weight of 334.258 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity, which can influence the compound's biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H9F3N4O2 |
| Molecular Weight | 334.258 g/mol |
| CAS Number | 114350-70-8 |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that derivatives of quinoline, including the target compound, exhibit significant antimicrobial properties. A study focusing on similar quinoline derivatives demonstrated that compounds with electron-withdrawing groups showed enhanced activity against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Specifically, compounds with a trifluoromethyl substituent displayed improved inhibition rates against these microorganisms .
Case Study : In one experiment, derivatives of 7-trifluoromethyl-4-hydroxyquinoline were tested against several microbial strains. Among them, certain compounds demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential as future antituberculosis agents .
Anticancer Activity
The quinoline scaffold has been linked to anticancer properties due to its ability to interfere with cellular processes. Compounds featuring the 8-hydroxyquinoline nucleus have shown promise in inhibiting cancer cell proliferation. For instance, studies have reported that modifications to the quinoline structure can lead to enhanced cytotoxicity against various cancer cell lines .
Research Findings : A derivative exhibiting optimal growth inhibition against cancer cells was noted to have an IC50 value significantly lower than that of unmodified compounds, indicating that structural modifications can lead to improved therapeutic efficacy .
The biological activity of this compound is believed to be linked to its ability to disrupt nucleic acid synthesis and function in microbial and cancerous cells. The electron-withdrawing trifluoromethyl group enhances the compound's interaction with biological targets, thereby increasing its potency.
特性
IUPAC Name |
4-oxo-N-pyrimidin-2-yl-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O2/c16-15(17,18)10-4-1-3-8-11(10)21-7-9(12(8)23)13(24)22-14-19-5-2-6-20-14/h1-7H,(H,21,23)(H,19,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCRNEKLCWERBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














